molecular formula C9H16N2O B12998317 Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide

Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide

Cat. No.: B12998317
M. Wt: 168.24 g/mol
InChI Key: OAVBHRZBVLHFRF-DHBOJHSNSA-N
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Description

Rel-N-(2-((1R,5S,6r)-3-azabicyclo[310]hexan-6-yl)propan-2-yl)formamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the formamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific formamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-[2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]propan-2-yl]formamide

InChI

InChI=1S/C9H16N2O/c1-9(2,11-5-12)8-6-3-10-4-7(6)8/h5-8,10H,3-4H2,1-2H3,(H,11,12)/t6-,7+,8?

InChI Key

OAVBHRZBVLHFRF-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C1[C@H]2[C@@H]1CNC2)NC=O

Canonical SMILES

CC(C)(C1C2C1CNC2)NC=O

Origin of Product

United States

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